molecular formula C8H7BrO2 B024203 3-(Bromomethyl)benzoic acid CAS No. 6515-58-8

3-(Bromomethyl)benzoic acid

Cat. No.: B024203
CAS No.: 6515-58-8
M. Wt: 215.04 g/mol
InChI Key: FTPAHNNMUYOHOB-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Benzoic acid and its derivatives are a class of aromatic compounds that are fundamental to organic chemistry and have widespread applications in medicinal chemistry. chemicalbook.comwikipedia.org They are naturally present in many plants and serve as precursors in the biosynthesis of numerous secondary metabolites. wikipedia.org In the laboratory and in industry, benzoic acid derivatives are crucial starting materials for the synthesis of a vast array of organic substances, including pharmaceuticals, agrochemicals, and polymers. chemicalbook.compreprints.org Their importance is underscored by their role as key structural motifs in many bioactive natural products and synthetic drugs, exhibiting anti-inflammatory, antitumor, and antimicrobial properties. chemicalbook.compreprints.org

Role of Bromine and Carboxyl Functional Groups in Chemical Reactivity

The chemical behavior of 3-(Bromomethyl)benzoic acid is dictated by its two functional groups: the bromine atom and the carboxyl group. purdue.eduwikipedia.org Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. wikipedia.orglibretexts.org

The bromine atom, attached to the methyl group (benzylic position), makes this site highly reactive. wikipedia.org The carbon-halogen bond in haloalkanes is often susceptible to nucleophilic substitution and elimination reactions. wikipedia.org The benzylic position is particularly reactive due to the ability of the benzene (B151609) ring to stabilize the intermediate carbocation or radical that may form during a reaction. This reactivity allows for the facile introduction of various other functional groups by replacing the bromine atom.

The carboxyl group (-COOH) is a defining feature of carboxylic acids and imparts acidic properties to the molecule. msu.edusolubilityofthings.com It is composed of a carbonyl group (C=O) and a hydroxyl group (-OH). msu.edu This group can undergo a variety of reactions, including esterification with alcohols, conversion to acid chlorides, and reduction to alcohols. wikipedia.org The carboxyl group is electron-withdrawing, which influences the reactivity of the aromatic ring. wikipedia.orgsavemyexams.com

The interplay of these two functional groups provides this compound with a dual reactivity profile, enabling chemists to selectively modify either the side chain or the carboxyl group, or both, to construct complex molecular architectures.

Overview of this compound as a Building Block

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature allows it to act as a linker molecule, connecting different molecular fragments. For instance, the carboxyl group can be anchored to a solid support for use in solid-phase synthesis, while the reactive bromomethyl group is available for further chemical modification. google.com This strategy is particularly valuable in the synthesis of peptides and other complex biomolecules. google.com

The compound is also a precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of medicinal chemistry due to their diverse biological activities. smolecule.com The ability to introduce both a carboxylic acid and a reactive handle (the bromomethyl group) makes this compound a valuable starting material for creating libraries of compounds for drug discovery screening.

Historical Context of Bromomethyl Aromatic Synthesis

The synthesis of bromomethyl aromatic compounds has been a subject of study for over a century, with early methods paving the way for the more refined techniques used today.

Early Methodologies for Side Chain Bromination

Early methods for the bromination of the methyl group on an aromatic ring (side-chain or benzylic bromination) often involved the use of molecular bromine (Br₂) under harsh conditions, such as high temperatures or exposure to light. google.comorgoreview.com These conditions promote a free-radical chain reaction mechanism. orgoreview.com In this process, a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzyl (B1604629) radical, which then reacts with another molecule of bromine to form the bromomethyl product and a new bromine radical, propagating the chain. orgoreview.com

Another classic reagent for this transformation is N-bromosuccinimide (NBS), often used in the presence of a radical initiator like peroxide or light. orgoreview.comcecri.res.in This method, known as the Wohl-Ziegler bromination, is generally more selective than using molecular bromine. orgoreview.com

Challenges in Brominating Methyl Aromatics with Electronegative Substituents

The presence of electron-withdrawing groups on the aromatic ring, such as a carboxyl group or a nitro group, presents a significant challenge for the side-chain bromination of methyl aromatics. google.comgoogle.com These groups deactivate the aromatic ring by pulling electron density away from it. savemyexams.comnumberanalytics.com This deactivation makes the abstraction of a benzylic hydrogen more difficult, thus slowing down the rate of the radical bromination reaction. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)benzoic acid
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InChI

InChI=1S/C8H7BrO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPAHNNMUYOHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288838
Record name 3-(bromomethyl)benzoic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6515-58-8
Record name 6515-58-8
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Record name 3-(bromomethyl)benzoic acid
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Record name 3-(Bromomethyl)benzoic acid
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Advanced Synthetic Methodologies for 3 Bromomethyl Benzoic Acid and Its Derivatives

Direct Bromination Approaches

Direct bromination involves the conversion of the methyl group of 3-methylbenzoic acid into a bromomethyl group. This transformation is typically accomplished via free-radical substitution reactions. It is a widely used approach, although it is known that electronegative substituents like the carboxyl group can hinder the reaction, potentially leading to lower yields if not properly optimized. google.com

A prevalent method for the synthesis of 3-(bromomethyl)benzoic acid is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. google.com This approach offers selective benzylic bromination while avoiding the use of more hazardous reagents like elemental bromine. google.com

The reaction proceeds via a radical chain mechanism initiated by compounds such as azoisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). google.com These initiators decompose upon heating to generate free radicals, which then abstract a hydrogen atom from the methyl group of 3-methylbenzoic acid. The resulting benzylic radical reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction.

In a typical laboratory procedure, 3-methylbenzoic acid is treated with NBS and a catalytic amount of AIBN or BPO. google.com For instance, one protocol involves suspending 3-methylbenzoic acid in a suitable solvent with AIBN, followed by the incremental addition of NBS under reflux, achieving a yield of 85%.

The choice of solvent is critical for optimizing reaction yields and minimizing side products. Halogenated hydrocarbons are commonly employed. google.com Solvents such as chlorobenzene (B131634) and acetonitrile (B52724) have been found to be particularly advantageous for reactions using NBS and a radical initiator. google.com Other solvents like carbon tetrachloride and dichloromethane (B109758) are also frequently used. google.com

The selection of a solvent can influence the formation of byproducts. For example, while chlorinated solvents are often preferred, the use of acetonitrile or ethyl acetate (B1210297) can sometimes lead to the formation of dibromide byproducts. nih.gov However, acetonitrile is also considered a safer, more environmentally friendly alternative to solvents like carbon tetrachloride. google.com The reaction can also be conducted in solvent mixtures.

Table 1: Solvent Effects on Direct Bromination Reactions

Solvent(s)Brominating Agent/InitiatorObservationsReference(s)
Carbon TetrachlorideNBS / AIBNUsed in a protocol yielding 85% of the product.
DichloromethaneNBS / BPOEmployed for an 86% yield in a scaled-down variant.
ChlorobenzeneNBS / Radical InitiatorConsidered an advantageous solvent for this process. google.com
AcetonitrileNBS / Radical InitiatorAn advantageous and safer alternative solvent. google.comgoogle.com
Dichloromethane or ChloroformNBS / Radical InitiatorPreferred over acetonitrile to avoid dibromide byproduct formation. nih.gov

Temperature control is a key factor in maximizing the yield and purity of this compound. Reactions are typically conducted at elevated temperatures to ensure the decomposition of the radical initiator and to facilitate the reaction. A general temperature range for this bromination is between 70 and 100°C. google.com Often, the reaction is carried out at the reflux temperature of the chosen solvent. google.com For example, a reaction in carbon tetrachloride is maintained at a reflux temperature of 76–80°C, while a reaction in the lower-boiling dichloromethane proceeds at its reflux temperature of 40°C. However, it is crucial to avoid excessively high temperatures, which can promote the formation of impurities, such as dibrominated products. prepchem.com

An alternative direct method involves the use of elemental bromine, with the radical reaction being initiated by photolamp irradiation. google.com This process is also based on a free-radical chain mechanism, where light energy is used to homolytically cleave the Br-Br bond, generating bromine radicals that initiate the reaction cascade. google.com

In this setup, a solution of the 3-methylbenzoic acid derivative is heated, and elemental bromine is added dropwise while the mixture is irradiated with a photolamp. google.com Various light sources can be used, including 300W lamps and even common household lamps. google.com Solvents suitable for this method include chlorobenzene and methylene (B1212753) chloride. google.com In one example, irradiating a mixture in methylene chloride and water with a 300W lamp yielded 87% of the product. google.com

Radical Initiator-Induced Bromination of 3-Methylbenzoic Acids

Solvent Effects on Reaction Yields (e.g., Chlorobenzene, Methylene Chloride, Acetonitrile)

Indirect Synthesis Pathways

Beyond direct bromination, this compound can be prepared through multi-step, indirect pathways. These routes can be advantageous when direct methods are inefficient or when specific isomers are required. A common indirect strategy involves the protection of the carboxylic acid group as an ester, followed by bromination and subsequent deprotection.

Bromination of Substituted Toluene (B28343) Precursors Followed by Oxidation

A common pathway to synthesize derivatives of benzoic acid involves the bromination of a substituted toluene, followed by the oxidation of the methyl group.

The bromination of 2-chlorotoluene (B165313) is an example of electrophilic aromatic substitution. smolecule.com In this reaction, bromine (Br₂) is introduced into the aromatic ring in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). smolecule.com The catalyst polarizes the bromine molecule, creating a stronger electrophile that can attack the electron-rich benzene (B151609) ring. docbrown.infolibretexts.org The chlorine atom already present on the toluene ring influences the position of the incoming bromine atom. libretexts.org

The reaction is typically performed in a halogenated solvent like chlorobenzene or carbon tetrachloride. Iron(III) bromide can be generated in situ by reacting iron filings with excess bromine. docbrown.info

Once the bromomethyl derivative is obtained, the methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents are required for this conversion. msu.edu

Potassium Permanganate (KMnO₄): This is a powerful oxidizing agent that can effectively convert an alkyl group on a benzene ring to a carboxylic acid. masterorganicchemistry.comlibretexts.orgpressbooks.pub The reaction is typically carried out in a basic solution, followed by acidification to yield the carboxylic acid. pressbooks.pub The reaction works as long as there is a hydrogen atom on the benzylic carbon. msu.edumasterorganicchemistry.com

Chromium Trioxide (CrO₃): In conjunction with an oxidizing agent like periodic acid (H₅IO₆), chromium trioxide can catalytically oxidize primary alcohols (which can be formed from the bromomethyl group) to carboxylic acids. organic-chemistry.org This method is often carried out under mild conditions and can be highly selective. organic-chemistry.orgnumberanalytics.com

Oxidizing AgentTypical ConditionsKey Features
Potassium Permanganate (KMnO₄)Basic solution, heat, followed by acidificationStrong oxidant, effective for alkylbenzenes with benzylic hydrogens. masterorganicchemistry.comlibretexts.orgpressbooks.pub
Chromium Trioxide (CrO₃) / Periodic Acid (H₅IO₆)Wet acetonitrile, low temperatures (0-5 °C)Catalytic, mild conditions, high yields. organic-chemistry.org
Bromination of 2-Chlorotoluene with Bromine and Iron(III) Bromide

Derivatization from Related Benzoic Acid Compounds

Derivatives of this compound can also be synthesized from other benzoic acid compounds through various chemical transformations.

Methyl 3-(bromomethyl)benzoate is a key derivative and intermediate. chemicalbook.comfishersci.atcymitquimica.com It is commonly synthesized from methyl 3-methylbenzoate (B1238549) (methyl m-toluate). echemi.com The synthesis involves a free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. echemi.com The reaction is typically refluxed in a solvent such as carbon tetrachloride (CCl₄) or cyclohexane. echemi.com

Another route involves the esterification of this compound with methanol (B129727), often catalyzed by an acid like thionyl chloride or sulfuric acid. echemi.comtsijournals.com

A variety of laboratory procedures have been reported with high yields:

Reacting methyl 3-methylbenzoate with NBS and AIBN in CCl₄ at reflux can yield the product in 94% yield. echemi.com

Using benzoyl peroxide as the initiator with NBS in CCl₄ has been reported to produce yields of 91%. echemi.com

Esterification of this compound with methanol and thionyl chloride can also result in a 94% yield. echemi.com

4-(Bromomethyl)benzoic acid serves as a starting material for a range of derivatives. fishersci.be The reactive bromomethyl group allows for nucleophilic substitution reactions. For instance, it can be converted to its methyl ester, methyl 4-(bromomethyl)benzoate, by reaction with methanol and an acid catalyst like sulfuric acid. tsijournals.com It can also be used to synthesize benzoyl peroxide derivatives, which act as initiators in polymerization reactions. Furthermore, it is a key intermediate in the synthesis of photosensitizers and other biologically active molecules. fishersci.besmolecule.com

Starting MaterialReagentsProductApplication
4-methyl benzoic acidBromine, Nitrobenzene4-(bromomethyl) benzoic acidIntermediate tsijournals.com
4-(bromomethyl) benzoic acidMethanol, Sulfuric Acidmethyl 4-(bromomethyl)benzoateSynthesis Intermediate tsijournals.com
4-(bromomethyl) benzoic acid-4-(1-bromoethyl)benzoyl peroxidePolymerization Initiator
4-(bromomethyl) benzoic acid-5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin)Photosensitizer fishersci.be
Synthesis of Methyl 3-(bromomethyl)benzoate

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry is increasingly focused on developing environmentally benign processes. For the synthesis of benzoic acid derivatives, this includes the use of safer solvents and reagents, and energy-efficient methods.

One approach is the aerobic oxidation of toluene derivatives using molecular oxygen, which is an environmentally friendly oxidant. organic-chemistry.org Catalysts such as cobalt salts in combination with ammonium (B1175870) bromide or sodium bromide can facilitate this oxidation in non-acidic solvents. organic-chemistry.org

Photo-oxidation presents another green alternative. Irradiation with light, such as from a fluorescent lamp or LEDs, can promote the oxidation of toluene derivatives to benzoic acids in the presence of bromine in a water-benzotrifluoride solvent system. organic-chemistry.org Another metal-free approach utilizes CBr₄ as an initiator for the aerobic oxidation of substituted toluenes under blue light irradiation. organic-chemistry.org The direct oxidation of benzyl (B1604629) halides to benzoic acids using hydrogen peroxide with a phase-transfer catalyst is another eco-friendly method that avoids organic solvents. organic-chemistry.org

Exploration of Environmentally Benign Solvents and Reagents

The pursuit of green chemistry principles has driven research into replacing hazardous reagents and solvents traditionally used in the synthesis of this compound and related compounds. Historically, methods often involved solvents like carbon tetrachloride, which is now recognized for its environmental and health risks. prepchem.com Modern approaches focus on alternatives that minimize waste, reduce toxicity, and improve energy efficiency.

One environmentally benign approach involves the use of a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system in an aqueous medium. researchgate.net This method serves as a green alternative for benzylic bromination, functionalizing non-activated toluenes at the benzyl position with visible light as a radical activator. researchgate.net This system is noted to be more reactive than N-bromosuccinimide (NBS) for benzyl bromination. researchgate.net Another strategy avoids chlorinated solvents by using acetonitrile, which is more environmentally suitable. mdpi.com For instance, the bromination of 2-(p-tolyl)benzonitrile has been successfully performed in acetonitrile using visible light to initiate the radical reaction, thereby avoiding solvents like carbon tetrachloride and dichloromethane. mdpi.com

Research has also demonstrated the effectiveness of diethyl carbonate as a greener alternative to carbon tetrachloride for radical bromination reactions. researchgate.net Furthermore, solvent-free processes, sometimes utilizing concentrated solar radiation as an energy source, have been developed for benzylic bromination, offering good yields without the need for radical initiators. researchgate.net The use of water as a solvent in a metal-free, continuous-flow microwave reactor with an HBr-DMSO system represents another significant advancement in green oxidative bromination. researchgate.net These methods align with green chemistry goals by reducing hazardous by-products and eliminating the need for toxic organic solvents. chemrxiv.orgnih.gov

Table 1: Comparison of Traditional vs. Environmentally Benign Reagents and Solvents for Benzylic Bromination
AspectTraditional MethodEnvironmentally Benign Alternative(s)Reference
SolventCarbon Tetrachloride (CCl₄)Acetonitrile, Diethyl Carbonate, Water, Solvent-free mdpi.comresearchgate.netresearchgate.net
Brominating AgentN-Bromosuccinimide (NBS)H₂O₂-HBr system researchgate.net
Initiator/Energy SourceChemical radical initiators (e.g., AIBN, Benzoyl Peroxide)Visible light, Microwave irradiation, Concentrated solar radiation researchgate.netresearchgate.netresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org This technology has been effectively applied to the synthesis of benzyl bromides and their derivatives. worldscientific.comtandfonline.com The primary advantage of microwave heating is its ability to rapidly and uniformly heat the reaction mixture, which enhances molecular collisions and can significantly reduce reaction times from hours to mere minutes. rasayanjournal.co.inijprdjournal.com

In the context of producing bromomethyl derivatives, microwave irradiation has proven superior to conventional methods. For instance, the microwave-assisted N-bromosuccinimide (NBS) radical bromination of N-protected p-toluidine (B81030) in benzene was completed in under two hours with yields greater than 80%. tandfonline.com This is a significant improvement over conventional refluxing, which required 3 to 10 times longer reaction times and generated more by-products. tandfonline.com Similarly, microwave-assisted benzylation reactions under solvent-free conditions have been shown to complete within 3 minutes, achieving product yields as high as 96%. worldscientific.com

Microwave-assisted cyclodehydration has also been used to synthesize derivatives, such as 2-[(4-bromomethyl)phenyl]-5-phenyl-1,3,4-oxadiazole, with reaction times of 1-2.5 hours and yields reaching 93%. mdpi.com The efficiency, speed, and potential for improved yields make microwave-assisted synthesis a compelling advanced methodology for producing this compound and its derivatives, aligning with the principles of green and efficient chemistry. rasayanjournal.co.inorganic-chemistry.org

Table 2: Microwave-Assisted vs. Conventional Synthesis of Benzyl Bromide Derivatives
Reaction TypeMethodReaction TimeYieldReference
NBS Radical Bromination of p-toluidineMicrowave-Assisted< 2 hours> 80% tandfonline.com
Conventional Heating6 - 20 hoursLower due to by-products tandfonline.com
Solvent-Free BenzylationMicrowave-Assisted3 minutesUp to 96% worldscientific.com
Conventional HeatingSignificantly longerTypically lower worldscientific.com
Hydrolysis of Benzyl ChlorideMicrowave-Assisted3 minutes97% rasayanjournal.co.in
Conventional Heating~35 minutesNot specified rasayanjournal.co.in

Purification and Characterization of Synthetic Products

Recrystallization Techniques (e.g., from Ethyl Acetate, Butyl Acetate)

Recrystallization is a fundamental purification technique used to isolate and purify solid compounds based on their differential solubility in a hot versus cold solvent. For this compound and its derivatives, recrystallization is a crucial step to remove impurities and obtain a product of high purity. The choice of solvent is critical for successful recrystallization.

Ethyl acetate is a commonly cited and effective solvent for the recrystallization of bromomethylbenzoic acid derivatives. google.comgoogle.com For example, after synthesizing 4-bromomethylbenzoic acid, the crude solid product can be carefully recrystallized from a minimal amount of hot ethyl acetate to yield purified material. ysu.edu The process generally involves dissolving the crude solid in the minimum volume of hot solvent to form a saturated solution, followed by slow cooling to allow for the formation of pure crystals. In some procedures, a co-solvent system, such as ethyl acetate and hexane (B92381), is used to optimize the crystallization process for related compounds. rsc.org

Patent literature also frequently mentions ethyl acetate or butyl acetate as suitable solvents for the recrystallization of 3-bromomethylbenzoic acids. google.comgoogle.com After the initial reaction work-up, the crude product can be further purified by recrystallization from one of these solvents to achieve the desired purity. google.com

Chromatographic Purification Methods (e.g., Silica (B1680970) Gel Chromatography)

When recrystallization is insufficient to achieve the desired level of purity, or for non-crystalline products, chromatographic methods are employed. Silica gel column chromatography is a widely used and highly effective technique for the purification of this compound and its derivatives. jst.go.jpwiley-vch.de This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

The selection of the eluent system is paramount for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is frequently used. For instance, crude products of reactions involving bromomethylbenzoate (B8371685) intermediates have been purified by silica gel chromatography using a hexane/ethyl acetate gradient. jst.go.jprsc.org In one specific example, methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate was purified on a silica gel column eluting with a gradient from hexane/ethyl acetate (7/3) to pure ethyl acetate and then to an ethyl acetate/methanol mixture. rsc.org

Other eluent systems have also been reported. The purification of a 3,5-bis-(4-hydroxymethyl-2-methoxy-phenoxymethyl)-benzoic acid methyl ester was achieved using silica gel chromatography with a 1:1 mixture of diethyl ether and acetone (B3395972) as the eluent. wiley-vch.de In another case, purification was performed simply with ethyl acetate as the eluent. rsc.org The versatility of silica gel chromatography allows for the fine-tuning of separation conditions to isolate the target compound from various impurities.

Reaction Pathways and Mechanisms of 3 Bromomethyl Benzoic Acid

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group in 3-(bromomethyl)benzoic acid is highly reactive towards nucleophiles. The benzylic bromine atom readily participates in nucleophilic substitution reactions, primarily following an SN2 mechanism. This reactivity allows for the formation of new carbon-nitrogen (C-N), carbon-sulfur (C-S), or carbon-oxygen (C-O) bonds.

Formation of Cyano- Derivatives via Reaction with Cyanide Sources (e.g., NaCN, KCN)

A significant reaction pathway for this compound is its conversion to 3-(cyanomethyl)benzoic acid through a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). researchgate.net This transformation is a key step in the synthesis of various pharmaceutical and agrochemical intermediates. evitachem.com The reaction involves the displacement of the bromide ion by the cyanide ion.

A critical consideration in this reaction is the acidity of this compound. It is a stronger acid than hydrogen cyanide (HCN). researchgate.net Consequently, the direct reaction of this compound with cyanide salts like NaCN or KCN can lead to the release of toxic HCN gas. researchgate.netchemicalbook.in To mitigate this, the carboxylic acid is often deprotonated first by adding a base, such as a methanolic potassium hydroxide (B78521) solution, before the introduction of the cyanide source. researchgate.net

The choice of solvent is crucial for the successful synthesis of 3-(cyanomethyl)benzoic acid. Common solvent systems include alcoholic solutions, such as methanol (B129727) or ethanol (B145695). researchgate.net Dimethyl sulfoxide (B87167) (DMSO) is another effective solvent for this transformation, allowing the reaction to proceed at room temperature. researchgate.net The reaction has also been reported to occur in an aqueous medium. researchgate.net

Table 1: Solvent Systems for the Cyanation of this compound

Solvent SystemTemperatureAdditional ReagentsReference
Methanol70°CNaCN or KCN researchgate.net
DMSORoom TemperatureNaCN or KCN researchgate.net
WaterNot specifiedNot specified researchgate.net
Alcoholic SolutionNot specifiedNaCN researchgate.net
Considerations for Acidity and HCN Release

Esterification and Amidation Reactions

The carboxylic acid group of this compound can undergo esterification with alcohols or amidation with amines. However, the more prominent reactions often involve the alkylation of nucleophiles by the reactive bromomethyl group.

The bromomethyl group serves as a potent alkylating agent for amines. Primary amines can react with this compound in a nucleophilic substitution reaction to form secondary amines. smolecule.comlibretexts.org This reaction is a common method for introducing the 3-carboxybenzyl group onto a nitrogen atom. For instance, methyl 3-(bromomethyl)benzoate reacts with various heterocyclic amines in the presence of a base like potassium carbonate to yield tertiary amines. nih.gov Similarly, piperidine (B6355638) can be alkylated to form 3-(Piperidin-1-ylmethyl)benzoic acid.

For applications in bioconjugation, the carboxylic acid group of this compound can be activated, for example, by converting it into an N-succinimidyl ester. chemicalbook.comscbt.com This activated ester, this compound N-succinimidyl ester, can then react with primary amino groups on biomolecules to form stable amide bonds. scbt.com This hetero-bifunctional linker allows for the attachment of the bromomethyl functionality, which can then be used for further modifications. chemicalbook.com For example, it has been used in the preparation of fluorescent stains. chemicalbook.com

Alkylation with Amines (e.g., Primary Amines)

Formation of Thiol-Containing Compounds

The benzylic bromine atom in this compound is highly susceptible to nucleophilic substitution, providing a straightforward pathway for the formation of carbon-sulfur bonds. Thiolates, generated from thiols under basic conditions, are potent nucleophiles that readily displace the bromide ion in an SN2 reaction. This reaction is chemoselective, as the carboxyl group typically remains unreacted under these conditions. nih.gov

A notable example is the synthesis of 3-{[(4-chlorophenyl)thio]methyl}benzoic acid, which is formed by reacting this compound with 4-chlorobenzenethiol. accelachem.com The reaction is generally performed in the presence of a base, such as sodium hydroxide, which deprotonates the thiol to form the more nucleophilic thiolate anion.

Similarly, heterocyclic thiols can be employed. For instance, the reaction of this compound with 4-(4-pyridyl)pyrimidine-2-thiol in the presence of sodium hydroxide under reflux conditions yields 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. nih.gov In this case, the thiol selectively attacks the electrophilic carbon of the bromomethyl group, leaving the carboxylic acid moiety intact for potential further functionalization or to act as a hydrogen-bond donor in the final structure. nih.gov

The general mechanism involves the attack of the sulfur nucleophile on the methylene (B1212753) carbon, leading to a transition state where the C-S bond is forming and the C-Br bond is breaking. The departure of the stable bromide leaving group drives the reaction to completion.

Table 1: Examples of Thiol-Containing Compounds from this compound

Thiol ReactantProductReaction ConditionsReference
4-Chlorobenzenethiol3-{[(4-Chlorophenyl)thio]methyl}benzoic acidBase (e.g., NaOH), Organic Solvent
4-(4-Pyridyl)pyrimidine-2-thiol3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acidNaOH, H₂O, Reflux nih.gov

Carboxyl Group Reactivity

The carboxylic acid group of this compound can undergo esterification to form various ester derivatives. These esters are valuable as synthetic intermediates or as prodrugs designed to improve the pharmacokinetic properties of a parent drug. nih.gov

A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). For example, reacting this compound with ethanol and a catalytic amount of H₂SO₄ yields Ethyl 3-(bromomethyl)benzoate. This ester serves as a versatile intermediate where the bromomethyl group remains available for subsequent nucleophilic substitution reactions.

The synthesis of other esters, such as methyl or tert-butyl esters, follows similar principles. Methyl 3-(bromomethyl)benzoate is another common intermediate used in multi-step syntheses, for instance, in the alkylation of amides. rsc.org The tert-butyl ester, tert-butyl 3-(bromomethyl)benzoate, is also a known derivative. achemblock.com These ester intermediates are often preferred over the free acid in certain organic reactions to avoid the acidity of the carboxyl proton and to enhance solubility in organic solvents.

Table 2: Ester Derivatives of this compound

Ester DerivativeAlcohol ReactantTypical CatalystApplicationReference
Ethyl 3-(bromomethyl)benzoateEthanolH₂SO₄Synthetic Intermediate
Methyl 3-(bromomethyl)benzoateMethanolH₂SO₄Synthetic Intermediate rsc.org
tert-Butyl 3-(bromomethyl)benzoatetert-ButanolAcid CatalystSynthetic Intermediate achemblock.com

The carboxyl group of this compound can be converted into an amide linkage through reaction with a primary or secondary amine. This reaction typically requires activation of the carboxylic acid, often achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). google.com

Amidation is a cornerstone of peptide synthesis. A significant application involves using derivatives of this compound in solid-phase peptide synthesis. For example, 3-nitro-4-bromomethylbenzoic acid has been used to create a resin support for the synthesis of protected peptide amides. google.com In this process, the carboxylic acid is coupled to an aminomethylated polystyrene resin using DCC, forming a stable amide bond that anchors the growing peptide chain to the solid support. google.com This demonstrates the selective reactivity of the carboxyl group, which can be amidated while the reactive bromomethyl group is preserved for other purposes, such as later cleavage from the resin. google.com

Esterification for Prodrugs or Synthetic Intermediates

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), but the reaction's regioselectivity is governed by the directing effects of the two existing substituents: the carboxyl group (-COOH) and the bromomethyl group (-CH₂Br).

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the position meta to itself (C5). organicchemistrytutor.com

Bromomethyl Group (-CH₂Br): This group is weakly deactivating due to the inductive effect of the electronegative bromine atom. However, like other alkyl groups, it is an ortho, para-director. It directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.

The outcome of an EAS reaction on this compound depends on the competition between these directing effects. The carboxyl group deactivates all positions, but particularly the ortho and para positions (C2, C4, C5). The bromomethyl group directs to positions C2, C4, and C6. The position most favored for substitution is often C5, which is meta to the powerful deactivating carboxyl group and not strongly deactivated by the bromomethyl group. However, reactions at other positions are possible depending on the specific electrophile and reaction conditions. For example, in the analogous nitration of 4-(bromomethyl)benzoic acid, the nitro group is introduced at the position ortho to the bromomethyl group and meta to the carboxyl group, where the directing effects are cooperative. ias.ac.in

Radical Reactions Involving the Bromomethyl Moiety

The C-Br bond in the bromomethyl group is relatively weak and can undergo homolytic cleavage to participate in free radical reactions.

A primary example is the synthesis of this compound itself from m-toluic acid. This reaction is a free-radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. ysu.edu The mechanism proceeds through a radical chain reaction:

Initiation: The initiator decomposes upon heating to form initial radicals.

Propagation: A radical abstracts a hydrogen atom from the methyl group of m-toluic acid, forming a resonance-stabilized benzylic radical. This radical then abstracts a bromine atom from NBS to form the product, this compound, and a succinimidyl radical, which continues the chain.

Furthermore, the bromomethyl group makes this compound and its esters effective initiators for Atom Transfer Radical Polymerization (ATRP). mdpi.comcmu.edu In ATRP, a transition metal complex (e.g., CuBr) reversibly activates the C-Br bond, generating a radical that initiates the polymerization of monomers like styrene. cmu.educmu.edu Using a functional initiator like 4-(bromomethyl)benzoic acid allows for the synthesis of polymers with a terminal carboxylic acid group, providing a handle for further modification or for creating block copolymers. mdpi.com

Chemo- and Regioselectivity in Multi-functionalized Derivatives

The presence of multiple reactive sites in derivatives of this compound makes chemoselectivity and regioselectivity critical considerations in their synthesis and subsequent reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the bromomethyl group is an excellent electrophile for SN2 reactions, while the carboxylic acid is a nucleophile in its deprotonated state or an electrophile after activation. This difference allows for selective reactions. For example, reacting with a thiol under basic conditions leads to nucleophilic substitution at the bromomethyl position while leaving the carboxylate anion untouched. nih.gov Conversely, activating the carboxyl group with DCC allows for amidation without affecting the bromomethyl group. google.com

Regioselectivity , the preferential reaction at one position over another, is crucial when the molecule has multiple, similar reactive sites. A compelling example is seen in 4-bromo-3-(bromomethyl)benzoic acid, which has two different C-Br bonds. The bromine on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the benzylic bromine of the bromomethyl group is more susceptible to SN2 substitution. This differential reactivity allows for selective functionalization; for instance, the 4-bromo position can undergo a Suzuki coupling, leaving the bromomethyl group available for a subsequent, different transformation. smolecule.com The electron-deficient nature of the aromatic ring in such derivatives can enhance the reactivity in these palladium-catalyzed processes. smolecule.com

This controlled, stepwise functionalization is a powerful strategy in the synthesis of complex molecules, such as kinase inhibitors, where precise placement of different moieties is required. smolecule.com

Advanced Spectroscopic and Computational Analysis of 3 Bromomethyl Benzoic Acid

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. The theoretical exact mass of 3-(Bromomethyl)benzoic acid (C₈H₇BrO₂) is 213.96294 Da. nih.gov HRMS analysis can verify this mass with high precision (typically within 5 ppm), confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks of almost equal intensity: the [M]⁺ peak and the [M+2]⁺ peak, separated by two mass units. This characteristic doublet is a clear indicator of the presence of a single bromine atom in the molecule.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an essential tool for detecting and quantifying trace amounts of substances in complex mixtures. This technique is particularly valuable for monitoring impurities in pharmaceutical ingredients or environmental samples. For a compound like this compound, which could be a process-related impurity or a metabolite, LC-MS/MS offers high sensitivity and selectivity.

A typical method would involve separation on a reversed-phase HPLC column (e.g., a C18 column) followed by detection with a mass spectrometer. Given the acidic nature of the carboxylic group, analysis is often performed in negative ion mode using electrospray ionization (ESI-), where the molecule is detected as the deprotonated ion [M-H]⁻. For enhanced selectivity and quantification, Multiple Reaction Monitoring (MRM) is employed. In this mode, the parent ion is selected, fragmented, and a specific product ion is monitored. This approach minimizes matrix interference and allows for quantification at very low levels, such as parts-per-million (ppm) or parts-per-billion (ppb).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a highly effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound is dominated by several characteristic absorption bands. The carboxylic acid functional group gives rise to a very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹. acs.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimers in the solid state.

The carbonyl (C=O) stretching vibration of the carboxylic acid produces a strong, sharp absorption peak typically found between 1710 and 1680 cm⁻¹. google.comacs.org The exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding. Additionally, the spectrum will show C-O stretching and O-H bending vibrations between 1320-1210 cm⁻¹ and around 920 cm⁻¹, respectively. acs.org

Other important signals include those for the aromatic ring (C=C stretching around 1600-1450 cm⁻¹ and C-H stretching just above 3000 cm⁻¹) and the C-Br stretching vibration, which is typically a weaker band found at lower wavenumbers, in the range of 650-500 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 3300 - 2500 Strong, Very Broad
Aromatic C-H stretch 3100 - 3000 Medium
Carbonyl (C=O) C=O stretch 1710 - 1680 Strong, Sharp
Aromatic C=C stretch 1600 - 1450 Medium to Weak
Carboxylic Acid C-O stretch 1320 - 1210 Strong

X-Ray Diffraction Analysis for Solid-State Structure

The crystal structure of this compound reveals a monoclinic system. In a study of a related complex, the crystal system was determined to be monoclinic with the space group P2₁/n. jst.go.jp The unit cell parameters, which define the dimensions of the repeating unit in the crystal, have been reported for similar structures, providing a basis for understanding the solid-state conformation of this compound. For instance, in one analysis, the unit-cell dimensions were found to be a = 16.355(5)Å, b = 7.040(5)Å, c = 9.678(5)Å, with a β angle of 126.137(5)°. jst.go.jp

The arrangement of molecules in the crystal is stabilized by intermolecular interactions. In the case of benzoic acid derivatives, hydrogen bonding is a significant factor, often leading to the formation of dimers or chains. For this compound, the carboxylic acid groups can form strong O-H···O hydrogen bonds, influencing the crystal packing. The presence of the bromomethyl group also introduces the possibility of halogen bonding and other van der Waals interactions, further stabilizing the three-dimensional structure. The precise geometry around the copper(II) ion in a related mononuclear macrocyclic complex was found to be square-planar. jst.go.jp

Table 1: Representative Crystallographic Data for a Monoclinic System

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.4968(12)
b (Å)9.7051(10)
c (Å)16.0975(17)
β (°)101.734(8)
Z2

Computational Chemistry Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is a popular choice for studying organic molecules because it offers a good balance between accuracy and computational cost. researchgate.netorientjchem.org DFT calculations can provide valuable insights into the optimized geometry, vibrational frequencies, and electronic properties of this compound.

The B3LYP functional is a commonly used hybrid functional that has been shown to provide accurate predictions for the structures of organic molecular systems. researchgate.netorientjchem.org By performing geometry optimization using DFT, a theoretical three-dimensional structure of the molecule can be obtained. This optimized structure provides data on bond lengths, bond angles, and dihedral angles. For benzoic acid derivatives, DFT calculations can accurately predict the distortion of the benzene (B151609) ring due to the substituents. orientjchem.org

DFT can also be used to calculate global reactivity descriptors, which help in understanding the chemical reactivity of the molecule. epstem.net These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide insights into its conformational dynamics and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

The Automated Topology Builder (ATB) is a tool that can generate molecular force fields for use in MD simulations. uq.edu.au These force fields are essential for describing the potential energy of the system and, consequently, the forces acting on the atoms. MD simulations can be used to explore the different conformations that this compound can adopt in solution and to understand the influence of the solvent on its structure and flexibility. Furthermore, MD simulations are valuable in studying the stability of ligand-protein complexes, which is crucial for drug design applications. uef.fi

Topological analysis of the electron density provides a detailed picture of the chemical bonding and non-covalent interactions within a molecule. nih.gov Techniques such as the Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to visualize and quantify these interactions.

Reduced Density Gradient (RDG): RDG analysis is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds. It plots the RDG against the electron density, allowing for the characterization of these interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide information about the localization of electrons in a molecule. google.com They are useful for distinguishing between different types of chemical bonds (covalent, ionic, metallic) and for identifying lone pairs of electrons. These analyses can provide a deeper understanding of the electronic structure and bonding in this compound.

Computational methods can predict various electronic properties of this compound, providing insights into its reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MEP) is a particularly useful tool for this purpose. semanticscholar.orgmdpi.com

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. semanticscholar.org It helps to identify the electron-rich and electron-poor regions of the molecule. semanticscholar.org In the MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. semanticscholar.orgmdpi.com For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the hydrogen atoms and the bromomethyl group. This information is crucial for understanding how the molecule will interact with other molecules and for predicting its chemical reactivity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at the molecular level. nih.govimpactfactor.org

For this compound and its derivatives, docking studies can be performed to investigate their potential interactions with biological targets. impactfactor.orgnih.gov For example, derivatives of benzoic acid have been studied as inhibitors of enzymes like dihydrofolate reductase from Mycobacterium tuberculosis. Docking simulations can predict the binding affinity of the compound to the active site of the enzyme and identify the key amino acid residues involved in the interaction. nih.gov These studies can reveal important binding interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. nih.gov

Applications of 3 Bromomethyl Benzoic Acid in Advanced Organic Synthesis

Role in Polymer Chemistry and Material Science

The bifunctional nature of 3-(bromomethyl)benzoic acid also lends itself to applications in polymer chemistry and material science. It can act as a monomer or a crosslinking agent, contributing to the development of new materials with tailored properties.

In material science, this compound and its derivatives are utilized to create novel materials. smolecule.com The ability to introduce both a carboxylic acid and a reactive bromine-containing group into a polymer backbone allows for the precise control of the material's chemical and physical properties. This makes it a valuable component in the design of functionalized polymers for various advanced applications. smolecule.com

This compound and its derivatives, such as 3,5-bis(bromomethyl)benzoic acid, are key monomers in the synthesis of hyperbranched polyesters. These polymers are characterized by their highly branched, tree-like structures. The polycondensation of AB2-type monomers, where 'A' and 'B' are different reactive functional groups, is a common method for their synthesis. In this context, the carboxylic acid group can be considered the 'A' function and the bromomethyl groups the 'B' functions.

The polymerization of the potassium salt of 3,5-bis(bromomethyl)benzoic acid can lead to the formation of directly derivatized polyesters. researchgate.net However, studies have shown that the formation of small cyclic oligomers is a competing reaction during the polycondensation process. researchgate.net The synthesis of hyperbranched polyesters offers an advantage over the more laborious, stepwise synthesis of dendrimers, as they can often be prepared in a one-pot reaction. core.ac.uk

This compound can be used in the synthesis of ligands for the formation of supramolecular metallogels. These are soft materials in which metal ions and organic ligands self-assemble into a three-dimensional network that immobilizes solvent molecules. The process often involves modifying the this compound, for example, by converting the bromomethyl group to an azide (B81097), which can then participate in "click" chemistry reactions to form more complex ligands. rsc.orgrsc.orgresearchgate.net These ligands can then coordinate with metal ions, such as lanthanides, to form luminescent and healable metallogels. rsc.org The formation of these gels is driven by non-covalent interactions like π-π stacking and hydrogen bonding. skemman.isoipr.net

Formation of Hyperbranched Polyesters

Medicinal Chemistry Applications

In medicinal chemistry, the structure of this compound serves as a key intermediate for the synthesis of a diverse array of pharmaceutical compounds. Its utility stems from the ability to selectively react at either the benzylic bromide or the carboxylic acid, providing a powerful tool for molecular elaboration and the introduction of specific pharmacophores.

This compound functions as a fundamental scaffold in the creation of various biologically active molecules. Its derivatives have been explored for their potential therapeutic effects. For instance, it is utilized in solid-phase peptide synthesis, a technique that allows for the efficient production of protected peptide acids and amides. This method is advantageous as it facilitates the removal of protecting groups without causing degradation of sensitive functional groups within the peptide structure. The compound's reactive nature also allows for its incorporation into larger, more complex structures, such as in the synthesis of indole (B1671886) derivatives, which are prevalent in many biologically active alkaloids. rsc.org

The development of enzyme inhibitors is a cornerstone of modern drug discovery. This compound and its derivatives have been instrumental in the design and synthesis of potent and selective inhibitors for a variety of enzymes implicated in human diseases.

The COVID-19 pandemic spurred intensive research into antiviral therapies, with the SARS-CoV-2 non-structural protein 14 (Nsp14), a guanine-N7-methyltransferase, emerging as a key target. nih.govnih.govmdpi.com This enzyme is crucial for the methylation of the viral RNA cap, a process essential for viral RNA translation and evasion of the host immune system. nih.gov Researchers have designed and synthesized derivatives of 3-(adenosylthio)benzoic acid as inhibitors of Nsp14 methyltransferase. nih.govnih.govmdpi.com Through structure-guided design, modifications to the benzoic acid ring of these inhibitors have been shown to significantly modulate their activity. For example, the introduction of a phenyl group into 3-(adenosylthiomethyl)benzoic acid led to a compound with subnanomolar inhibitory activity and improved cell membrane permeability. nih.gov These inhibitors are designed to act as bisubstrate inhibitors, targeting both the S-adenosyl-methionine (SAM) and mRNA-binding pockets of Nsp14. nih.govnih.gov

Table 1: Research Findings on SARS-CoV-2 Nsp14 Methyltransferase Inhibitors

Compound Type Key Finding Significance
3-(Adenosylthio)benzoic acid derivativesIntroduction of substituents on the benzene (B151609) ring significantly improves inhibitory activity. nih.govProvides a pathway for developing potent and cell-permeable Nsp14 inhibitors. nih.gov
Phenyl-substituted analogsExhibit subnanomolar inhibitory activity. nih.govDemonstrates the potential for creating highly potent antiviral agents.
Bisubstrate inhibitorsTarget both SAM and mRNA binding sites of Nsp14. nih.govnih.govOffers a mechanism for enhanced inhibitor specificity and efficacy.

Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase (AChE), plays a role in the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of BChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov While not directly using this compound, a study on selective BChE inhibitors started with a hit compound, a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative, which is structurally related. nih.govnih.gov The synthesis of a series of these inhibitors involved the use of 4-(bromomethyl)benzoic acid or its derivatives. nih.gov This highlights the utility of the (bromomethyl)benzoic acid scaffold in developing selective BChE inhibitors that can also exhibit anti-Aβ aggregation activity, another key pathological hallmark of Alzheimer's disease. nih.govnih.gov

Table 2: Research Findings on Butyrylcholinesterase (BChE) Inhibitors

Starting Scaffold Key Modification Observed Activity Significance
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative nih.govnih.govStructural optimization through synthesis using 4-(bromomethyl)benzoic acid derivatives. nih.govImproved BChE inhibitory activity and good selectivity over AChE. nih.govnih.govProvides a valuable chemical template for developing selective BChE inhibitors for Alzheimer's disease. nih.govnih.gov
Optimized compoundsFurther derivatization of the carboxylic acid group.Displayed anti-Aβ1–42 aggregation activity and neuroprotective effects. nih.govnih.govOffers a multi-target approach for Alzheimer's therapy. nih.govnih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer drugs. rjraap.com Derivatives of this compound have been investigated as inhibitors of DHFR, particularly from Mycobacterium tuberculosis (MtDHFR), the causative agent of tuberculosis. uef.fi In one study, methyl 3-(bromomethyl)benzoate was used as a starting material to synthesize a series of substituted 3-benzoic acid derivatives. uef.fi One of these derivatives demonstrated a significant inhibitory activity against MtDHFR with an IC₅₀ value of 7 µM. The design of these inhibitors often focuses on creating molecules that can mimic the natural substrate, dihydrofolic acid, and bind tightly to the enzyme's active site.

Table 3: Research Findings on Dihydrofolate Reductase (DHFR) Inhibitors

Starting Material Target Enzyme Key Finding Significance
Methyl 3-(bromomethyl)benzoate uef.fiMycobacterium tuberculosis DHFR (MtDHFR) uef.fiA synthesized derivative showed an IC₅₀ of 7 µM against MtDHFR. Demonstrates the potential of this compound derivatives as anti-tuberculosis agents.
4-Bromomethyl benzoic acid Dihydrofolate Reductase (DHFR)Used in the synthesis of soft drug analogues of DHFR inhibitors. Aims to develop locally administered drugs with reduced systemic side effects.

Influenza neuraminidase is a vital enzyme for the influenza virus, as it facilitates the release of new virus particles from infected host cells. mdpi.comuio.no Inhibiting this enzyme is a primary strategy for treating influenza. While direct use of this compound is not extensively documented in the final potent inhibitors, the broader class of benzoic acid derivatives has been systematically explored. For example, a study synthesized and tested 94 benzoic acid derivatives for their ability to inhibit influenza neuraminidase. researchgate.net In a related synthesis, this compound was reacted with sodium azide to form an intermediate, showcasing its utility in building blocks for potential inhibitors. ru.nl This line of research aims to design molecules that can fit into the active site of the neuraminidase enzyme, blocking its function and thus halting the spread of the virus. researchgate.net

Table 4: Research Findings on Influenza Neuraminidase Inhibitors

Compound Class Synthetic Strategy Key Finding Significance
Benzoic acid derivatives researchgate.netSynthesis and testing of a large series of derivatives. researchgate.netIdentified potent inhibitors with IC₅₀ values in the micromolar range. researchgate.netProvides a structural basis for designing new anti-influenza drugs.
Azide derivative from this compoundReaction with sodium azide. ru.nlCreates a useful intermediate for further chemical elaboration. ru.nlDemonstrates the applicability of this compound in synthesizing complex molecules for antiviral research.
Dihydrofolate Reductase (DHFR) Inhibitors

Cancericidal Agents and Apoptosis Pathway Activation

While this compound itself is not typically the active cancericidal agent, its structural framework is integral to the synthesis of potent anti-cancer compounds. It serves as a key precursor for derivatives that have demonstrated significant efficacy in inducing cancer cell death, primarily through the activation of apoptotic pathways.

A notable example involves a derivative, 3-m-bromoacetylamino benzoic acid ethyl ester (3-BAABE), which is synthesized from a related precursor. Research into the mechanism of 3-BAABE revealed potent cancericidal effects against a range of human cancer cell lines. The study found that this compound was highly effective against leukemia and lymphoma cells, as well as solid tumor cell lines from prostate, colon, and kidney cancers. A significant finding was that its cytotoxicity was not diminished by multiple drug resistance (MDR), a common challenge in cancer chemotherapy.

The cancer-killing effect of 3-BAABE was shown to be mediated by apoptosis, a form of programmed cell death. The activation of the apoptotic cascade was specific and notable for its mechanism. Key research findings on the apoptotic pathway activated by this derivative are summarized below:

Caspase Activation: Exposure of tumor cells to the compound led to a marked increase in the activity of the apical caspase-9, but not caspase-8. This subsequently activated the effector caspases-3 and -6.

DNA Fragmentation: The activation of effector caspases resulted in the proteolytic cleavage of critical cellular proteins like DNA fragmentation factor (DFF) and poly(ADP-ribose) polymerase (PARP), leading to the characteristic DNA fragmentation ladder observed in apoptotic cells.

Pathway Specificity: The apoptotic process could be completely blocked by a caspase-9 inhibitor (LEHD-FMK), but only partially by inhibitors of caspase-3 and -6, and not at all by a caspase-8 inhibitor. This indicates that the compound initiates apoptosis specifically through the intrinsic pathway via caspase-9 activation.

These findings underscore the importance of the 3-substituted benzoic acid scaffold, derived from intermediates like this compound, in designing novel therapeutic agents that can trigger specific cell death pathways in cancer cells.

Table 1: In Vitro Cancericidal Activity of 3-BAABE

Cell Line Type IC₅₀ (µg/mL)
Human Leukemia & Lymphoma < 0.2
Prostate Cancer 0.8 - 0.88
Colon Cancer 0.8 - 0.88
Ductal Cancer 0.8 - 0.88
Kidney Cancer 0.8 - 0.88

Data sourced from a study on the cancericidal activity of 3-m-bromoacetylamino benzoic acid ethyl ester (3-BAABE).

Protein Labeling and Bioconjugation Reactions

The reactive bromomethyl group makes this compound and its isomers effective reagents for protein labeling and bioconjugation. Bioconjugation involves covalently linking molecules, such as fluorescent dyes or drugs, to proteins. The benzyl (B1604629) bromide moiety is an electrophilic center that readily reacts with nucleophilic side chains of amino acids like cysteine and selenomethionine (B1662878). chemrxiv.orgnih.gov

Research has demonstrated the utility of bromomethyl-functionalized aromatic acids in developing highly efficient and selective bioconjugation strategies. For instance, studies on selenomethionine (SeM) bioconjugation have identified 4-bromomethylphenylacetyl linkers as highly effective for modifying proteins containing this amino acid. chemrxiv.org Selenomethionine can be selectively modified even in the presence of cysteine due to its unique nucleophilic properties. chemrxiv.org The reaction results in a stable benzylselenonium adduct. chemrxiv.org

The general principle involves a nucleophilic substitution (SN2-type) reaction where the sulfur or selenium atom of the amino acid attacks the benzylic carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond. The benzoic acid portion of the molecule can be used for further modifications or to influence properties like solubility.

Key Features of Bromomethylaryl Acids in Bioconjugation:

Reactivity: The bromomethyl group is a potent electrophile for reaction with nucleophilic amino acid residues. chemrxiv.org

Selectivity: The reactivity can be tuned and directed toward specific amino acids, such as selenomethionine, enabling site-selective protein modification. chemrxiv.org

Linker Functionality: The bifunctional nature (bromoalkyl and carboxyl groups) allows these molecules to act as versatile linkers, connecting proteins to other molecules of interest. nih.gov

While much of the detailed research has focused on isomers like 4-(bromomethyl)benzoic acid, the underlying chemical reactivity of the bromomethyl group is the key functional component, making this compound a suitable building block for creating custom linkers for protein modification.

Table 2: Amino Acid Residues Targeted by Electrophilic Linkers

Amino Acid Nucleophilic Group Common Linker Chemistry
Cysteine Thiol (-SH) Haloacetamides, Maleimides, Benzyl Bromides
Lysine (B10760008) Amine (-NH₂) NHS esters, Isothiocyanates
Selenomethionine Selenoether (-SeCH₃) Benzyl Bromides
Tyrosine Phenol (-OH) Diazonium salts, Boronic acids

This table summarizes common nucleophilic amino acid residues and the types of electrophilic functional groups used to target them for bioconjugation. chemrxiv.orgnih.gov

Targeted Drug Delivery Systems in Nanotechnology

In the field of nanotechnology, this compound and its isomers serve as critical linkers for constructing sophisticated drug delivery systems. google.com The ability of nanoparticles to deliver therapeutic agents to specific sites in the body can be greatly enhanced by functionalizing their surfaces with targeting ligands or by encapsulating drugs using specialized linkers. encyclopedia.pub The bromomethyl group provides a convenient anchor point for covalently attaching molecules to the nanoparticle surface or to the drug itself.

Research in this area has utilized isomers of this compound to create advanced nanomedicines. For example, 4-(bromomethyl)benzoic acid has been used to chemically modify the photosensitizer temoporfin (B1682017) (m-THPC). encyclopedia.pubsigmaaldrich.com This modification allowed the photosensitizer to be functionalized onto upconverting nanoparticles (UCNPs). encyclopedia.pubsigmaaldrich.com These nanoparticles can be activated by near-infrared (NIR) light, which has better tissue penetration, to generate singlet oxygen and induce cell death in photodynamic therapy (PDT). encyclopedia.pub

Another application involves the use of 3-nitro-4-bromomethyl benzoic acid to prepare a specialized resin for the solid-phase synthesis of protected peptide acids. google.com This system allows for the controlled synthesis and purification of peptides, which is a form of targeted separation technology. Furthermore, derivatives of bromomethyl benzoic acid are used to create stimuli-responsive systems. For instance, lipids incorporating a 4-(bromomethyl)-3-nitro-benzoic acid scaffold have been used to form liposomes that can release their drug payload in response to specific triggers like pH changes or UV light irradiation, which are characteristic of tumor microenvironments.

The fundamental role of the bromomethyl benzoic acid scaffold is to provide a stable, covalent linkage between different components of a nanocarrier system, such as the nanoparticle core, the therapeutic agent, and targeting moieties.

Table 3: Components of Nanoparticle Drug Delivery Systems Using Bromomethylaryl Linkers

System Component Function Example Material/Molecule Role of Bromomethyl Linker
Nanoparticle Core Carrier vehicle Upconverting Nanoparticles (UCNPs), Liposomes Attachment point on the surface or within the lipid bilayer.
Therapeutic Agent Active drug Photosensitizers (e.g., temoporfin), Peptides Covalent attachment of the drug to the nanocarrier. sigmaaldrich.comgoogle.com
Targeting Ligand Directs carrier to specific cells Folic Acid Linking the ligand to the nanocarrier surface.
Release Trigger Controls drug release o-Nitrobenzyl ester Part of a cleavable linker system sensitive to pH or light.

This table outlines the typical components of a targeted drug delivery system and the role a bromomethylaryl linker plays in its construction. sigmaaldrich.comgoogle.com

Occupational and Environmental Health Research

Occupational Sensitization and Allergic Reactions

A significant body of research has centered on the sensitizing potential of 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA), a low molecular weight (LMW) agent used as an intermediate in chemical manufacturing. nih.govbmj.com

Studies have identified BCMBA as a novel cause of sensitizer-induced occupational asthma, rhinitis, and contact urticaria. nih.govbmj.com Investigations in a chemical factory producing BCMBA powder revealed that workers exposed to the compound developed respiratory and skin symptoms. nih.goversnet.org Clinical examinations confirmed cases of occupational asthma, rhinitis, and/or contact urticaria directly caused by BCMBA. bmj.com The asthma-provoking doses observed during specific inhalation challenges were notably low, indicating a high sensitizing potential. nih.govresearchgate.net

Prior to these investigations, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA) had not been identified as a respiratory sensitizer. nih.govbmj.com The emergence of respiratory and urticarial symptoms in workers at a BCMBA-producing factory prompted outbreak investigations. nih.gov A medical survey of 85 exposed workers and 9 unexposed controls was conducted, which included questionnaires and skin prick tests with a 0.5% BCMBA solution. nih.govbmj.com The results identified nine workers with symptoms and positive skin prick tests to BCMBA. nih.govbmj.com The sensitization rate was 8% among all exposed workers and rose to 25% for production workers in the production hall, who had the highest estimated exposure levels. nih.govbmj.comresearchgate.net These findings firmly established BCMBA as a new occupational sensitizer.

Table 1: Worker Sensitization to BCMBA

Worker Group Number of Exposed Workers Sensitization Rate
All Exposed Workers 85 8%

Data derived from a survey in a chemical factory producing BCMBA. nih.govbmj.comresearchgate.net

The clinical presentation of allergic diseases in exposed workers, combined with positive skin prick tests, strongly suggests that the underlying mechanism is an IgE-mediated disease. nih.govresearchgate.net IgE-mediated reactions are a classic feature of allergic responses. The development of occupational asthma, rhinitis, and urticaria following exposure to BCMBA aligns with the mechanisms seen with other LMW agents that act as haptens, combining with the body's own proteins to form an allergen. ersnet.orgresearchgate.net The positive skin prick tests in affected workers provide direct evidence of an IgE-mediated sensitization to the BCMBA hapten-protein conjugate. nih.gov

Table 2: Clinical Findings in BCMBA-Exposed Workers

Clinical Manifestation Diagnostic Confirmation Implied Mechanism
Occupational Asthma Specific Inhalation Challenge IgE-Mediated
Occupational Rhinitis Nasal Challenge IgE-Mediated

Based on studies of workers exposed to BCMBA. nih.govbmj.comersnet.org

Identification of 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid as a Sensitizer

Genotoxic Impurity Analysis in Pharmaceutical Substances

The control of potentially genotoxic impurities (PGIs) is a critical aspect of pharmaceutical development and manufacturing. uu.nl PGIs are compounds that can cause genetic mutations and have the potential to cause cancer. uu.nl Regulatory guidelines mandate the control of these impurities to a "threshold of toxicological concern" (TTC), which for lifetime use of a drug can be as low as 1.5 µg per day. uu.nl

While there is no specific research available directly on the genotoxic impurity analysis of 3-(Bromomethyl)benzoic acid or BCMBA in pharmaceutical substances, studies on related brominated benzoic acid compounds highlight the importance of this analysis. For instance, methods have been developed for the trace analysis of impurities like various isomers of bromomethyl-nitrobenzoic acid methyl ester in lenalidomide. researchgate.net Similarly, analytical methods using techniques like liquid chromatography-mass spectrometry (LC-MS) are employed for the trace-level quantification of other potentially genotoxic impurities, such as 4-(bromomethyl)benzoic acid, in drug substances. uu.nl These reactive molecules, including alkylating agents like bromomethyl compounds, are often scrutinized as potential PGIs due to their ability to react with DNA. uu.nl

Future Directions and Emerging Research Areas

Development of Novel Derivatization Strategies

The core of the compound's utility lies in its reactivity. Future work will focus on expanding the library of derivatives through innovative chemical strategies.

The high reactivity of the benzylic bromine in 3-(Bromomethyl)benzoic acid makes it an excellent electrophile for substitution reactions. While reactions with common nucleophiles like amines, thiols, and alkoxides are well-established, future research is set to explore a wider range of nucleophilic partners to generate novel molecular scaffolds.

Research has demonstrated the successful reaction of this compound derivatives with various nucleophiles, including thiophenols, anilines, sodium azide (B81097), and potassium thiocyanate. scholarsresearchlibrary.comgoogle.com The synthesis of amide derivatives has also been explored. scholarsresearchlibrary.comnih.gov Reaction conditions are a critical aspect of this exploration. For instance, studies have employed potassium carbonate in acetone (B3395972) for alkylation reactions and palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. uef.fi The use of L-homocysteine thiolate has also been reported for bromine displacement to create inhibitors of lysine (B10760008) methyltransferase. nih.gov Optimizing these conditions and exploring new catalytic systems, such as phase-transfer catalysis, will be crucial for improving yields and enabling reactions with previously incompatible nucleophiles.

Table 1: Examples of Nucleophilic Derivatization of this compound and its Esters

Nucleophile TypeSpecific Nucleophile ExampleReaction Condition/CatalystResulting Derivative ClassReference
AminesAnilinesHATU, DIPEA in DMFN-Phenylbenzamides
ThiolsThiophenolsKOtBu or NaOMe in DMFS-Aryl-thioadenosines nih.gov
ThiolsL-homocysteine thiolateEthanol (B145695) or THF/WaterS-alkylated homocysteine derivatives nih.gov
Heterocycles5-aminoisophthalic acidKOH in WaterN-benzylated isophthalic acid rsc.org
CyanidesSodium CyanideMethanol (B129727)/WaterCyanomethyl benzoates

The creation of chiral molecules with high stereoselectivity is a cornerstone of modern drug discovery. While direct asymmetric reactions on the bromomethyl group of this compound are challenging, its use as a building block in stereoselective syntheses is a promising future direction. Research has shown that related bromomethylaryl compounds can be used as alkylating agents in stereoselective reactions, such as the synthesis of indane dimers. nih.gov

One study attempted to use this compound for the benzylation of a lithium enolate in the synthesis of chiral oxetanones but found it unsuccessful. However, this highlights the need for developing new methodologies that can control the stereochemistry of reactions involving this reagent. Future research could focus on developing chiral catalysts or auxiliaries that can effectively guide the approach of nucleophiles to the benzylic carbon, leading to the enantioselective formation of new stereocenters. The synthesis of phenanthridinone derivatives with all-carbon quaternary stereocenters starting from benzoic acid demonstrates the potential for complex, chiral structures. nih.gov

Exploration of New Nucleophiles and Reaction Conditions

Investigation of Biological Activities of New Derivatives

Building on the foundation of known biological activities, future research will aim to uncover new therapeutic applications for derivatives of this compound.

Derivatives of this compound have already shown promise as enzyme inhibitors. For example, certain derivatives act as inhibitors of Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR), a key target for anti-tuberculosis drugs. uef.fi More recently, derivatives have been designed as potent inhibitors of SARS-CoV-2 Nsp14 methyltransferase, an essential enzyme for viral replication. nih.gov

The future in this area involves expanding the range of targeted enzymes. The structural scaffold of this compound is suitable for modification to fit the active sites of various enzymes. Future research could target other methyltransferases, kinases, proteases, or metabolic enzymes implicated in diseases ranging from cancer to viral infections. Structure-based drug design, informed by crystallography and computational modeling, will be instrumental in rationally designing new derivatives with high potency and selectivity for novel enzyme targets. uef.finih.gov

Table 2: Enzyme Inhibition by Derivatives of Benzoic Acids

Enzyme TargetDerivative ClassTherapeutic AreaReference
Dihydrofolate Reductase (DHFR)Substituted 3-benzoic acidsTuberculosis uef.fi
SARS-CoV-2 Nsp14 Methyltransferase3-(Adenosylthio)benzoic acidsCOVID-19 nih.gov
Lysine Methyltransferase (e.g., SET7)meta-Benzoic acid substituted indolesOncology/Epigenetics nih.gov
Cyclooxygenase-2 (COX-2)5-acetamido-2-hydroxy benzoic acidsInflammation/Pain mdpi.comnih.gov

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Benzoic acid derivatives have shown potential in this area. scholarsresearchlibrary.comnih.govthieme-connect.commdpi.comchitkara.edu.in For instance, the conjugation of sorbic or benzoic acid with amino acid esters has been explored to create novel amide derivatives with antimicrobial activity. nih.gov Another study synthesized chalcone (B49325) derivatives from 4-(bromomethyl)benzoic acid that exhibited antibacterial properties. Future work will likely involve creating larger and more diverse libraries of these derivatives and screening them against a wide range of pathogenic bacteria and fungi, including multi-drug-resistant strains. scholarsresearchlibrary.com

In the realm of anti-inflammatory research, derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) are well-known, with aspirin (B1665792) being a prime example. Recent studies have explored new benzoic acid derivatives as potential anti-inflammatory agents with improved side-effect profiles. mdpi.comnih.gov For example, 3-amide benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, which plays a key role in inflammation. polito.itnih.gov Other research has focused on designing derivatives that are more selective for the COX-2 enzyme to reduce gastrointestinal side effects. mdpi.comnih.gov The investigation into how different substituents on the benzoic acid ring affect anti-inflammatory activity and the underlying mechanisms, such as the inhibition of pro-inflammatory cytokines, will be a vibrant area of future research. polito.itcmu.edu

Enzyme Inhibition Studies beyond Current Scope

Advanced Materials Research

The bifunctional nature of this compound also makes it an attractive component for creating advanced functional materials. smolecule.com Its ability to act as a crosslinking agent or as a monomer in polymerization reactions allows for the development of polymers with tailored properties. cmu.edu

An emerging area of interest is the use of this compound and its isomers as ligands or "linkers" in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgrsc.orgambeed.com MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, catalysis, and sensing. By modifying the benzoic acid linker, researchers can tune the properties of the resulting MOF. For example, an indium-based MOF with a sodalite (SOD) topology was synthesized using a ligand derived from 3-(bromomethyl)benzoate, creating a material that acts as a light-harvesting antenna. rsc.orgresearchgate.net Future research will undoubtedly explore the incorporation of this compound derivatives into new MOFs and other functional materials like resins for solid-phase synthesis and liquid crystals. google.comgoogle.comwarshel.com

Integration into Responsive Polymer Systems

The incorporation of this compound and its derivatives into polymer structures is a promising strategy for creating "smart" materials that can respond to specific environmental stimuli. The bromomethyl group is highly suitable for grafting onto polymer backbones or for use in crosslinking reactions, enabling the synthesis of functional polymers with tailored responsiveness.

Similarly, another derivative, 3-nitro-4-bromomethylbenzoic acid, has been employed as a photoresponsive spacer arm to conjugate the herbicide 2,4-D with polyethylene (B3416737) glycol (PEG). acs.org The resulting amphiphilic polymer-pesticide conjugate self-assembles into micelles in water, releasing the active agent upon exposure to UV light. acs.org Furthermore, this compound has been identified as a component in developing glucose-responsive injectable hydrogels for diabetes treatment, highlighting its potential in creating materials that respond to biological cues. nih.gov

Interactive Table: Research on Responsive Polymers Utilizing this compound Derivatives

Derivative Used Polymer System Stimulus Application Reference
4-(Bromomethyl)-3-nitrobenzoic acid Chitosan Hydrogel pH and UV Light Controlled Drug Delivery rsc.org
3-Nitro-4-bromomethylbenzoic acid Polyethylene Glycol (PEG) Conjugate UV Light Controlled Herbicide Delivery acs.org
This compound Injectable Hydrogel Glucose Drug Delivery for Diabetes nih.gov
4-(Bromomethyl)-3-nitro-benzoic acid Functional Lipid for Liposomes pH and UV Light Dual-Responsive Drug Delivery mdpi.com

Exploration in Optoelectronic Materials

While direct, large-scale application of this compound in optoelectronics is an emerging field, its derivatives have been utilized in research closely related to photochemical and optoelectronic materials. rsc.org The inherent photo-responsive nature of certain derivatives, particularly nitro-substituted analogs like 3-nitro-4-(bromomethyl)benzoic acid, makes this class of compounds intriguing for optoelectronic applications. rsc.orgacs.orgrsc.org

The principle of photocleavage, demonstrated in responsive polymer systems, is fundamental to various optoelectronic processes. rsc.orgrsc.org This property could be harnessed for applications such as high-density optical data storage, where light is used to alter the chemical structure of a material to write or erase data. Furthermore, the ability to functionalize materials with these photo-active moieties could lead to the development of novel photosensors or light-controlled switches. The connection is underscored by research on photocleavable molecules being conducted within laboratories specializing in photochemical conversion and optoelectronic materials. rsc.org Chemical suppliers also categorize the compound and its relatives under product classes that include optoelectronic materials, suggesting their role as building blocks in this sector. chemicalbook.comchemsoon.comhomesunshinepharma.com Future work will likely focus on synthesizing new derivatives with enhanced optical properties, such as specific absorption wavelengths, higher quantum yields for photocleavage, and greater stability for integration into solid-state devices.

Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. By simulating molecular properties and interactions, researchers can design derivatives for specific purposes and predict their activity before undertaking costly and time-consuming laboratory synthesis.

De Novo Design of this compound Derivatives for Specific Applications

De novo design is a computational strategy that involves building novel molecular structures from the ground up to fit a specific biological target, such as the active site of an enzyme. wehi.edu.au this compound is an excellent starting fragment for this approach. Its defined, rigid benzene (B151609) ring provides a stable scaffold, while the reactive bromomethyl and carboxylic acid groups serve as anchor points for computationally adding new functional groups to optimize binding and activity.

For example, in designing a new enzyme inhibitor, the benzoic acid portion could be designed to form a key salt-bridge interaction with a positively charged amino acid residue in the target's binding pocket. Simultaneously, the bromomethyl group can be used as a reactive handle to which various fragments (e.g., amines, thiols, alcohols) are computationally attached and evaluated. This process allows for the exploration of vast chemical space to identify novel derivatives with high predicted affinity and selectivity. researchgate.net Research on designing inhibitors for targets like Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) has utilized similar benzoic acid scaffolds as the basis for building new, potent molecules, demonstrating the viability of this approach. uef.fi

Interactive Table: Conceptual Workflow for De Novo Design

Step Description Role of this compound
1. Target Identification Define the biological target (e.g., enzyme active site) and its key interaction points. The scaffold's properties are mapped to the target.
2. Fragment Placement Place the this compound scaffold into the active site computationally. The carboxylic acid might be oriented to form hydrogen bonds or salt bridges.
3. Molecular Growing Computationally add new chemical fragments to the scaffold's reactive sites. Fragments are added onto the bromomethyl position to explore unoccupied pockets of the target site.
4. Scoring & Ranking Use scoring functions to estimate the binding affinity of each newly designed molecule. The predicted affinity of thousands of virtual derivatives is calculated and ranked.
5. Synthesis & Testing Synthesize the most promising candidates identified computationally for experimental validation. The highest-scoring virtual compounds are selected for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized derivatives and provide insights into the molecular properties that are crucial for their function. nih.gov

QSAR studies have been successfully applied to derivatives of benzoic acid to understand their antibacterial activity. nih.gov In a study on benzoylaminobenzoic acid derivatives as inhibitors of the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), researchers found that several physicochemical properties were key to inhibitory activity. nih.gov The QSAR models revealed that activity increased with higher hydrophobicity, greater molar refractivity (a measure of molecular volume and polarizability), and increased aromaticity. nih.gov Conversely, the presence of certain heteroatoms at specific positions was found to decrease the inhibitory activity. nih.gov

These insights are invaluable for guiding the synthesis of new derivatives of this compound. For instance, a QSAR model could predict that adding a bulky, non-polar group to the aromatic ring would enhance a specific biological activity. This predictive power allows chemists to focus their efforts on synthesizing compounds that are most likely to be active, saving significant time and resources. Such studies are critical for optimizing lead compounds in drug discovery and materials science. mdpi.comresearchgate.net

Interactive Table: Key Descriptors in QSAR Models for Benzoic Acid Derivatives

Descriptor Physicochemical Property Influence on Inhibitory Activity (Example) Reference
Hydrophobicity Tendency to repel water; affinity for non-polar environments Positive correlation (higher hydrophobicity increases activity) nih.gov
Molar Refractivity Molecular volume and polarizability Positive correlation (larger, more polarizable molecules are more active) nih.gov
Aromaticity The presence of stable, cyclic, planar conjugated systems Positive correlation (increased aromatic character enhances activity) nih.gov
Electronic Parameters Distribution of charge, electron-donating/withdrawing groups Varies; presence of specific heteroatoms can decrease activity nih.govresearchgate.net

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(Bromomethyl)benzoic acid?

The synthesis typically involves bromination of methylbenzoic acid derivatives or substitution reactions. Key factors include:

  • Reagent selection : Use of N-bromosuccinimide (NBS) in radical bromination or HBr in nucleophilic substitution to minimize side products.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
  • Temperature control : Maintaining 60–80°C prevents thermal decomposition of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity (>95% GC) .

Q. How can researchers ensure accurate characterization of this compound?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm the bromomethyl (-CH₂Br) group (δ ~4.3 ppm for ¹H; δ ~30 ppm for ¹³C) and aromatic protons (δ ~7.5–8.2 ppm) .
    • IR spectroscopy : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-Br stretch (~500–600 cm⁻¹) .
  • Mass spectrometry : ESI-MS or GC-MS validates molecular weight (215.05 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation : Use PPE (gloves, goggles) due to its irritant properties (H302, H319).
  • Waste disposal : Separate halogenated waste and engage certified agencies for treatment to avoid environmental contamination .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How can conflicting crystallographic data on this compound derivatives be resolved?

  • Software tools : Use SHELXL for small-molecule refinement to address twinning or disorder in crystal structures .
  • High-resolution data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to resolve ambiguities in electron density maps .
  • Validation metrics : Cross-check R-factors (<5%), bond length deviations (±0.02 Å), and thermal parameters (B < 80 Ų) .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

  • Catalyst optimization : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts enhance Suzuki-Miyaura coupling with arylboronic acids .
  • Directing groups : Introduce ortho-directing substituents (e.g., -COOH) to steer reactivity away from the bromomethyl site .
  • Kinetic studies : Monitor reaction progress via HPLC to identify competing pathways (e.g., debromination) .

Q. How do researchers address low yields in the crystallization of this compound?

  • Solvent screening : Test binary mixtures (e.g., acetone/water) to modulate solubility and nucleation rates.
  • Seeding : Introduce microcrystals of the pure compound to induce controlled crystal growth .
  • Temperature gradients : Gradual cooling (1°C/min) from saturation temperature reduces amorphous byproduct formation .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

  • LC-MS/MS : Achieve ppb-level sensitivity for halogenated byproducts (e.g., dibrominated derivatives) using C18 columns and acetonitrile/0.1% formic acid gradients .
  • ¹⁹F NMR : Detect fluorinated impurities if fluorobenzene solvents are used in synthesis .
  • Elemental analysis : Verify stoichiometry (C: 44.47%, Br: 37.06%) to identify non-volatile contaminants .

Q. How can this compound be utilized in targeted drug discovery?

  • Prodrug design : The bromomethyl group serves as a leaving group for covalent conjugation with thiol-containing biomolecules (e.g., glutathione) .
  • Pharmacophore modeling : Dock derivatives into enzyme active sites (e.g., COX-2) using DFT calculations to predict binding affinity .
  • In vitro assays : Evaluate cytotoxicity (IC₅₀) in cancer cell lines (HeLa, MCF-7) to screen lead compounds .

Methodological Resources

  • Structural refinement : SHELXL .
  • Purity assessment : GC-MS , LC-MS .
  • Safety compliance : OSHA guidelines for halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.